molecular formula C15H18N4O B2362215 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide CAS No. 1797655-51-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide

Cat. No.: B2362215
CAS No.: 1797655-51-6
M. Wt: 270.336
InChI Key: AEVHBFIIDZHDFF-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with dimethylamine under controlled conditions. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Introduction of the Phenylacetamide Group: : The next step involves the introduction of the phenylacetamide group. This is achieved by reacting the intermediate product with phenylacetic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19(2)14-8-9-16-13(18-14)11-17-15(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHBFIIDZHDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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